![molecular formula C18H24N4O2 B2410784 4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide CAS No. 1181276-47-0](/img/structure/B2410784.png)
4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide, also known as AMPBA, is an organic compound with a wide variety of applications in the fields of science, medicine, and engineering. It is an important chemical intermediate, used in the synthesis of other organic compounds and pharmaceuticals. AMPBA is a white crystalline powder that is soluble in water and a variety of organic solvents.
Aplicaciones Científicas De Investigación
Antimitotic Agents
- Studies have highlighted the significance of derivatives of 4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide in the context of antimitotic agents. These compounds, particularly their isomers, have been shown to be active in several biological systems, with variations in potency between different isomers (Temple & Rener, 1992).
Heterocyclic Synthesis
- The compound has been utilized in the synthesis of various heterocyclic structures. This includes the formation of dihydropyridines, butanamide derivatives, and other nitrogen heterocyclic compounds, demonstrating its versatility as a building block in chemical synthesis (Hafiz, Ramiz, & Sarhan, 2011).
Synthesis of Derivatives
- The compound has been employed in synthesizing various derivatives, including Schiff base ligands and their metal complexes. These derivatives have shown promising DNA binding properties, making them potential candidates for drug development (Kurt et al., 2020).
Anticancer Activity
- Novel derivatives of this compound have been synthesized and demonstrated antioxidant and anticancer activities. Some derivatives exhibited significant cytotoxicity against specific cancer cell lines, highlighting the potential for developing new therapeutic agents (Tumosienė et al., 2020).
Corrosion Inhibition
- Derivatives of this compound have been studied for their potential as corrosion inhibitors. This application is crucial in industrial settings, where corrosion can lead to significant material degradation (Ansari, Quraishi, & Singh, 2015).
Structural Analysis
- The compound has been subject to structural analysis through methods like X-ray crystallography, providing detailed insights into its molecular configuration, which is vital for understanding its chemical reactivity and potential applications (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Mecanismo De Acción
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as inhibiting or activating enzymatic activity, modulating receptor function, or altering cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular responses to stimuli .
Pharmacokinetics
The compound’s structure suggests that it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Related compounds have been shown to induce various cellular responses, such as changes in gene expression, alterations in cellular metabolism, and modulation of cell signaling pathways .
Propiedades
IUPAC Name |
4-amino-N-[6-[2-(4-methoxyphenyl)ethylamino]pyridin-3-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-24-16-7-4-14(5-8-16)10-12-20-17-9-6-15(13-21-17)22-18(23)3-2-11-19/h4-9,13H,2-3,10-12,19H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEUVCMALGGDOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=C(C=C2)NC(=O)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)
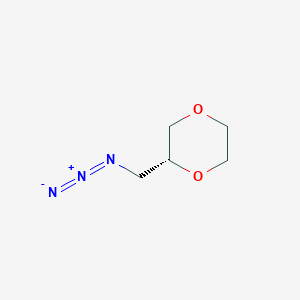

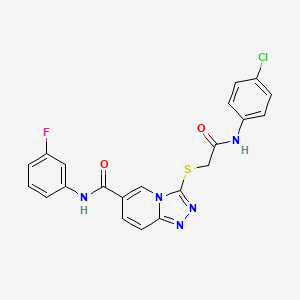
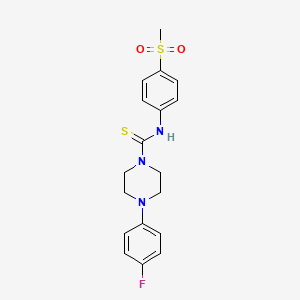
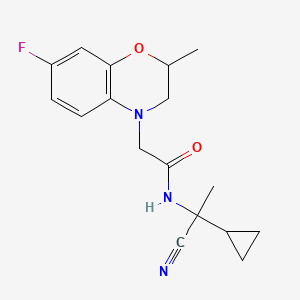
![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)
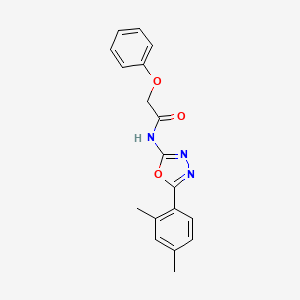

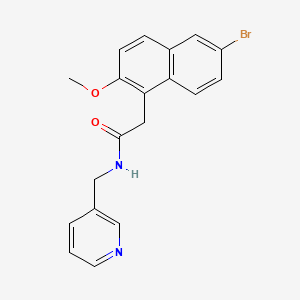
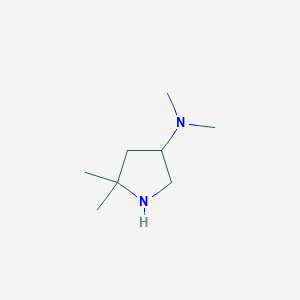

![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2410724.png)